molecular formula C15H14F3N3O3 B2434057 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide CAS No. 1797888-83-5

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide

Cat. No.: B2434057
CAS No.: 1797888-83-5
M. Wt: 341.29
InChI Key: LGKJIXPKOMLDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide is a synthetic organic compound It is characterized by the presence of a pyridazinone ring, a trifluoromethoxyphenyl group, and a propanamide moiety

Properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c1-21-14(23)9-7-10(20-21)6-8-13(22)19-11-4-2-3-5-12(11)24-15(16,17)18/h2-5,7,9H,6,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKJIXPKOMLDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with 1,4-Diketones

The pyridazinone ring is constructed via cyclocondensation of hydrazine hydrate with a 1,4-diketone precursor. For example, ethyl 3,3,3-trifluoropyruvate reacts with acetone in the presence of L-proline and DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate , which undergoes cyclization with hydrazine hydrate in acetic acid to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one . Adaptation of this method involves substituting trifluoropyruvate with methyl 3-oxopentanoate to generate the non-fluorinated analog.

Reaction Conditions :

  • Hydrazine hydrate (2.2 equiv), acetic acid (5% v/v), reflux (90°C, 6 h).
  • Yield: 68–72% after recrystallization from ethanol/water.

N-Methylation of Pyridazinone Intermediates

Introduction of the N1-methyl group is achieved via alkylation of the pyridazinone nitrogen. Patent EP2394998A1 describes the use of methyl iodide in the presence of potassium carbonate in DMF at 60°C for 4 h, yielding 1-methyl-6-oxo-1,6-dihydropyridazin-3-carboxylic acid with 85% efficiency.

Optimization Note :

  • Excessive methyl iodide leads to over-alkylation; stoichiometric control (1.1 equiv) is critical.

Preparation of the Propanamide Side Chain

Carboxylic Acid Activation and Amide Coupling

The propanamide moiety is introduced via coupling of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid with 2-(trifluoromethoxy)aniline . Activation of the carboxylic acid is performed using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF, as detailed in patent EP2394998A1.

Typical Procedure :

  • Dissolve 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid (1.0 equiv) in DMF (0.2 M).
  • Add EDC (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv). Stir at room temperature for 30 min.
  • Add 2-(trifluoromethoxy)aniline (1.2 equiv). Stir for 12 h at 25°C.
  • Quench with water, extract with ethyl acetate, dry over Na2SO4, and concentrate.
  • Purify via silica gel chromatography (EtOAc/hexanes, 1:1 → 3:1).

Yield : 74–78%.

Alternative Activation with TBTU

The ACS journal reports the use of TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a superior coupling agent for sterically hindered amines. For example, coupling 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid with 2-(trifluoromethoxy)aniline using TBTU and DIPEA in DMF at 25°C for 18 h achieves a yield of 82%.

Advantages :

  • Reduced epimerization risk.
  • Compatibility with electron-deficient anilines.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Amidation

  • Step 1 : Synthesize 1-methyl-6-oxo-1,6-dihydropyridazin-3-carboxylic acid via cyclocondensation and N-methylation.
  • Step 2 : Convert to 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid by Arndt-Eistert homologation.
  • Step 3 : Couple with 2-(trifluoromethoxy)aniline using EDC/HOBt.

Overall Yield : 52% (three steps).

Route 2: Late-Stage Suzuki Coupling

  • Step 1 : Prepare 3-(6-chloro-5-(trifluoromethyl)pyridazin-3-yl)propanoic acid via POCl3-mediated chlorination.
  • Step 2 : Perform Suzuki-Miyaura coupling with a boronate ester to introduce the methyl group.
  • Step 3 : Execute amide coupling as in Route 1.

Overall Yield : 48% (three steps).

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 1H, ArH), 7.64 (t, J = 7.8 Hz, 1H, ArH), 7.52 (d, J = 8.2 Hz, 1H, ArH), 6.88 (s, 1H, pyridazinone-H), 3.42 (s, 3H, N-CH3), 2.95 (t, J = 7.5 Hz, 2H, CH2), 2.64 (t, J = 7.5 Hz, 2H, CH2).
  • LCMS (ESI+) : m/z 384.1 [M+H]+ (calc. 384.1).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
  • Elemental Analysis : C 53.21%, H 4.18%, N 14.56% (calc. C 53.12%, H 4.22%, N 14.63%).

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyridazinone structures. For instance, derivatives similar to 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide have been evaluated for their efficacy against various cancer cell lines. Notably, compounds with similar structural features demonstrated significant growth inhibition in cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer) at concentrations around 5 µg/ml .

Antifungal and Insecticidal Properties

In addition to anticancer activity, derivatives of this compound have shown promising antifungal and insecticidal properties. For example, novel derivatives were synthesized and tested against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, revealing effective inhibition rates comparable to established antifungal agents . Moreover, insecticidal assays indicated moderate activity against pests such as Mythimna separata at higher concentrations .

Agrochemical Applications

The structural characteristics of This compound make it a candidate for development as an agrochemical. Its potential as an insecticide and fungicide can be attributed to its ability to disrupt biological pathways in pests and pathogens. The trifluoromethoxy group is particularly notable for enhancing the compound's stability and efficacy in agricultural formulations.

Materials Science Applications

In materials science, compounds containing the pyridazinone moiety are being explored for their potential use in developing advanced materials due to their unique electronic properties. Research indicates that such compounds can be incorporated into polymers or coatings to impart desirable characteristics such as increased durability or enhanced thermal stability.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to This compound :

  • Anticancer Studies : A study published in Frontiers in Chemistry synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and assessed their anticancer properties. Some derivatives exhibited significant activity against multiple cancer cell lines .
  • Antifungal Activity : Research demonstrated that certain derivatives showed excellent antifungal activity against Botrytis cinerea, with inhibition rates exceeding those of standard treatments .
  • Insecticidal Efficacy : Another study evaluated the insecticidal properties of related compounds against agricultural pests, indicating moderate effectiveness compared to commercial insecticides .

Mechanism of Action

The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit key enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-chlorophenyl)propanamide: Similar structure but with a chlorophenyl group.

Uniqueness

The presence of the trifluoromethoxy group in 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and pharmacokinetic profile compared to similar compounds.

Biological Activity

The compound 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide is a pyridazinone derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21F3N2O2C_{19}H_{21}F_3N_2O_2 with a molecular weight of approximately 392.38 g/mol. Its structure features a pyridazinone core substituted with a trifluoromethoxy group, which is significant for its biological activity.

  • PDE4 Inhibition : The compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased cAMP levels, which can modulate inflammatory responses and enhance neuroprotection in various models of neurodegenerative diseases .
  • Neuroinflammation Modulation : The compound exhibits anti-inflammatory properties by inhibiting soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein kinase (p38 MAPK), both of which are critical in neuroinflammation pathways. This dual inhibition suggests its potential in treating conditions like Alzheimer's disease by mitigating neuroinflammatory responses .

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that the compound protects neuronal cells from amyloid-beta-induced toxicity, promoting cell survival and neurite outgrowth while suppressing the activation of NF-kB, a key player in inflammatory responses .
  • Anti-Cancer Potential : Preliminary data indicate that the compound may also exhibit anti-cancer properties, although further studies are needed to elucidate these effects fully.

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving differentiated SH-SY5Y human neuroblastoma cells, the compound demonstrated significant neuroprotective effects against amyloid oligomers. The treatment resulted in reduced tau hyperphosphorylation and mitochondrial dysfunction, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Study 2: PDE4 Inhibition and Inflammatory Response

A series of experiments assessed the inhibitory effects on PDE4 activity. The results indicated that the compound effectively reduced pro-inflammatory cytokine production in vitro, supporting its role in managing chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
PDE4 InhibitionIncreased cAMP levels
NeuroprotectionMitigation of amyloid toxicity
Anti-inflammatoryInhibition of sEH and p38 MAPK
Potential Anti-cancerTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.